1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Overview
Description
1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in neurological disorders, such as schizophrenia, anxiety, and addiction. In
Mechanism of Action
1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone works by selectively blocking the activity of mGluR5, a receptor that is involved in the regulation of glutamate, a neurotransmitter that plays a key role in the central nervous system. By blocking mGluR5, this compound reduces the release of glutamate and its effects on the brain, which can lead to a reduction in symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward and addiction, and to increase the release of GABA, a neurotransmitter that has an inhibitory effect on the brain. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone is its selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects in animal models. Additionally, the effects of this compound can vary depending on the dose and route of administration, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in animal models. Additionally, further research is needed to understand the long-term effects of this compound on the brain and to identify any potential side effects or safety concerns.
Scientific Research Applications
1,1'-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have antipsychotic, anxiolytic, and anti-addictive effects in animal models. This compound has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Properties
IUPAC Name |
1-[3-acetyl-1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-14(10(2)18)15(11(3)19)16-17(9)12-7-5-6-8-13(12)20-4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDSGKRSOIZGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2OC)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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